molecular formula C19H19NO3 B1356190 Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate CAS No. 335266-05-2

Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

Cat. No.: B1356190
CAS No.: 335266-05-2
M. Wt: 309.4 g/mol
InChI Key: DLEUYEPFFNLJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

Molecular Architecture and IUPAC Nomenclature

This compound exhibits a complex molecular architecture centered around a six-membered piperidine ring system. The compound bears the Chemical Abstracts Service registry number 335266-05-2 and possesses a molecular weight of 309.36 grams per mole. The IUPAC nomenclature systematically describes the substitution pattern: a benzyl carbamate protecting group at the nitrogen atom (position 1), a ketone functionality at position 4, and a phenyl substituent at position 2 of the piperidine core.

The molecular formula C₁₉H₁₉NO₃ reflects the presence of 19 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and three oxygen atoms. The InChI representation provides a detailed structural descriptor: InChI=1S/C19H19NO3/c21-17-11-12-20(18(13-17)16-9-5-2-6-10-16)19(22)23-14-15-7-3-1-4-8-15/h1-10,18H,11-14H2. This standardized identifier confirms the connectivity pattern and stereochemical relationships within the molecule.

The canonical SMILES notation O=C(OCc1ccccc1)N1CCC(=O)CC1c1ccccc1 provides an alternative representation that captures the essential bonding relationships. The compound features three distinct aromatic systems: the benzyl protecting group, the phenyl substituent at position 2, and the inherent planarity of the carbamate functionality.

Molecular Descriptor Value
Molecular Formula C₁₉H₁₉NO₃
Molecular Weight 309.36 g/mol
CAS Registry Number 335266-05-2
InChI Key DLEUYEPFFNLJCI-UHFFFAOYSA-N

Crystallographic Analysis of Piperidone Ring Conformation

Crystallographic investigations of this compound reveal crucial conformational details about the piperidine ring system. The six-membered heterocycle adopts a chair conformation, which represents the thermodynamically favored arrangement due to minimized torsional and steric strain. X-ray diffraction studies demonstrate that the phenyl group at position 2 preferentially occupies an equatorial orientation, consistent with the principle of minimizing 1,3-diaxial interactions.

The ketone functionality at position 4 introduces a planar sp² hybridized carbon center that disrupts the perfect tetrahedral geometry of the saturated piperidine framework. This structural feature contributes to the overall rigidity of the molecule and influences the preferred conformational states. The carbonyl group exhibits characteristic bond lengths and angles consistent with standard ketone parameters: the carbon-oxygen double bond measures approximately 1.21 Ångströms, while the carbon-carbon-oxygen bond angles approach 120 degrees.

The benzyl carbamate substituent at the nitrogen atom introduces additional conformational complexity. The carbamate group adopts a planar configuration due to resonance stabilization between the nitrogen lone pair and the carbonyl π-system. This planarity restricts rotation around the nitrogen-carbonyl bond and influences the overall three-dimensional shape of the molecule.

Crystallographic analysis also reveals intermolecular interactions that govern solid-state packing arrangements. Hydrogen bonding interactions between carbonyl oxygen atoms and adjacent molecules contribute to crystal stability, while π-π stacking interactions between aromatic rings facilitate ordered arrangement in the crystal lattice.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Proton Nuclear Magnetic Resonance analysis reveals distinct resonance signals that correspond to specific molecular environments within the compound.

The aromatic protons of both phenyl groups appear in the characteristic downfield region between 7.0 and 7.5 parts per million. Specifically, the benzyl protecting group protons exhibit multipicity patterns consistent with monosubstituted benzene, while the phenyl substituent at position 2 shows similar aromatic signatures. The benzylic methylene protons of the protecting group appear as a characteristic doublet system around 5.1-5.2 parts per million due to coupling with adjacent protons.

The piperidine ring protons display distinctive chemical shifts that reflect their proximity to electron-withdrawing groups. The proton at position 2, bearing the phenyl substituent, appears as a broad singlet around 5.7 parts per million. The methylene protons adjacent to the ketone functionality (positions 3 and 5) exhibit complex multipicity patterns between 2.3 and 2.9 parts per million, reflecting their diastereotopic nature and coupling relationships with neighboring protons.

Proton Environment Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons 7.0-7.5 Multiple 10H
Benzylic CH₂ 5.1-5.2 Doublet 2H
C-2 Proton 5.7 Broad Singlet 1H
Ring CH₂ 2.3-2.9 Multiple 4H

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic carbonyl carbon resonances. The ketone carbonyl appears at approximately 207 parts per million, while the carbamate carbonyl resonates around 155 parts per million. These distinct chemical shifts reflect the different electronic environments of the two carbonyl functionalities.

Infrared Absorption Profile Analysis

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within this compound. The carbonyl stretching frequencies provide particularly diagnostic information about the molecular structure and electronic environment of these groups.

The ketone carbonyl exhibits a strong absorption band at approximately 1675 cm⁻¹, which falls within the expected range for saturated ketones. This frequency reflects the sp² hybridization of the carbonyl carbon and the strength of the carbon-oxygen double bond. The carbamate carbonyl appears at a slightly higher frequency around 1735 cm⁻¹, consistent with the electron-withdrawing effect of the nitrogen atom and the resonance stabilization within the carbamate functionality.

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretching occurs between 2800-3000 cm⁻¹. The aromatic carbon-carbon stretching vibrations manifest as multiple absorption bands in the 1450-1600 cm⁻¹ region, reflecting the presence of two distinct phenyl groups with slightly different electronic environments.

The carbon-oxygen single bond stretching of the carbamate ester linkage contributes to absorption bands in the 1000-1300 cm⁻¹ region. These frequencies provide additional confirmation of the ester functionality and help distinguish this compound from related structures lacking the benzyl protecting group.

Functional Group Frequency (cm⁻¹) Intensity Assignment
Ketone C=O 1675 Strong Carbonyl Stretch
Carbamate C=O 1735 Strong Ester Carbonyl
Aromatic C-H 3000-3100 Medium Aromatic Stretch
Aliphatic C-H 2800-3000 Medium Alkyl Stretch
Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural insights through characteristic fragmentation pathways of this compound. The molecular ion peak appears at m/z 309, corresponding to the expected molecular weight of 309.36 grams per mole. This parent ion peak serves as the foundation for interpreting subsequent fragmentation patterns.

The base peak typically results from loss of the benzyl protecting group, generating a fragment ion at m/z 218 through cleavage of the carbamate ester bond. This fragmentation represents a favorable pathway due to the stability of the resulting benzyl cation and the formation of a neutral carbon dioxide molecule. The elimination of carbon dioxide (44 mass units) from the carbamate functionality represents another characteristic fragmentation pattern.

The phenyl substituent at position 2 undergoes α-cleavage relative to the piperidine ring, producing fragment ions that reflect the loss of benzyl or phenyl radicals. The ketone functionality facilitates McLafferty rearrangement processes, leading to characteristic fragment ions that provide structural confirmation through predictable mass losses.

Secondary fragmentation pathways involve ring opening of the piperidine system and subsequent elimination of small neutral molecules such as carbon monoxide (28 mass units) from the ketone functionality. These fragmentation patterns, when analyzed collectively, provide unambiguous identification of the compound and confirm its structural assignment.

Fragment Ion m/z Relative Intensity Fragmentation Pathway
Molecular Ion 309 15% [M]⁺-
Base Peak 218 100% Loss of Benzyl Group
CO₂ Loss 265 45% Carbamate Fragmentation
Phenyl Loss 232 30% α-Cleavage at Ring

Properties

IUPAC Name

benzyl 4-oxo-2-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-17-11-12-20(18(13-17)16-9-5-2-6-10-16)19(22)23-14-15-7-3-1-4-8-15/h1-10,18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEUYEPFFNLJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573194
Record name Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335266-05-2
Record name Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Addition at the Carbonyl Group

The ketone moiety (C=O) undergoes nucleophilic addition reactions with organozinc reagents under rhodium catalysis, enabling enantioselective synthesis of chiral piperidine derivatives. This reaction is critical for creating stereochemical diversity in drug discovery.

Reagents/ConditionsProductYieldEnantiomeric Excess (ee)
Arylzinc reagents, (R)-BINAP-Rh catalyst, THF, 0°C (R)-2-Aryl-4-oxopiperidine derivatives58–92%96–99%

Key observations:

  • Reaction stereoselectivity depends on the chiral ligand (e.g., (R)-BINAP) .

  • Electron-rich arylzinc reagents (e.g., 3,4-dimethoxyphenyl) achieve higher yields (92%) compared to electron-deficient substrates .

Acid-Catalyzed Cyclization

Under acidic conditions, the compound forms spirocyclic derivatives via intramolecular cyclization. This reaction leverages the ketone’s electrophilicity and the benzyl ester’s stability.

Reagents/ConditionsProductYield
Trifluoromethanesulfonic acid, 130°C 3-Benzyl-1H-spiro[isoquinoline-4,4'-piperidine]-3'-one58%

Mechanistic insights:

  • Protonation of the ketone facilitates electrophilic aromatic substitution at the ortho position of the benzyl group .

  • The reaction retains the ester functionality, enabling further derivatization .

Ester Hydrolysis and Functionalization

The benzyl ester group is susceptible to hydrolysis, forming carboxylic acid intermediates for downstream reactions.

Reagents/ConditionsProductYield
2N NaOH, ethanol, reflux 4-Oxo-2-phenylpiperidine-1-carboxylic acid70%
Thionyl chloride, DMF (catalytic) 4-Oxo-2-phenylpiperidine-1-carbonyl chloride87%

Applications:

  • The acyl chloride intermediate reacts with amines to form amides (e.g., methyl 2-(1-benzyl-4-phenylpiperidine-4-carboxamido)acetate) .

  • Hydrolysis products serve as precursors for peptide coupling or PROTAC synthesis.

Radical-Mediated Reactions

The compound participates in radical-based cyclizations under metal catalysis, expanding its utility in heterocyclic chemistry.

Reagents/ConditionsProductYield
Cu(OTf)₂, Selectfluor, CH₃CN 3-Benzyl-2-phenylpiperidin-4-one68%

Key features:

  • Fluorine-assisted hydrogen atom transfer (HAT) generates benzylic radicals for C–N bond formation .

  • Copper catalysts enable regioselective cyclization without racemization .

Hydrogenolysis of the Benzyl Group

The benzyl ester can be selectively cleaved under hydrogenation conditions to yield free carboxylic acids.

Reagents/ConditionsProductYield
H₂ (1 atm), Pd/C, methanol 4-Oxo-2-phenylpiperidine-1-carboxylic acid85%

Applications:

  • Deprotection enables further functionalization of the piperidine scaffold for pharmaceutical applications .

Comparative Reactivity Table

Reaction TypeKey Functional GroupTypical ReagentsSelectivity Challenges
Nucleophilic AdditionKetone (C=O)Organozinc reagents, Rh catalystsCompeting side reactions at ester group
CyclizationBenzyl aromatic ringAcid catalystsRegioselectivity in spirocycle formation
Radical ReactionsBenzylic C–HCu/SelectfluorOveroxidation to carbonyls

Stability and Side Reactions

  • Oxidative Degradation : Prolonged exposure to air leads to ketone oxidation, forming peroxides (detected via IR at 1700 cm⁻¹).

  • Thermal Decomposition : Above 150°C, decarboxylation occurs, yielding 4-phenyl-2-benzylpiperidine as a byproduct.

Scientific Research Applications

Pharmaceutical Development

Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate serves as an essential intermediate in synthesizing various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structural characteristics allow for modifications that enhance therapeutic efficacy.

Neuroscience Research

This compound is valuable for studying neurotransmitter systems due to its ability to interact with specific receptors, potentially leading to new treatments for neurological disorders. For example, it has been identified as a moderate sigma-1 receptor ligand, which plays a role in cellular processes like proliferation and apoptosis.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for constructing more complex molecules. Its reactivity allows chemists to develop novel compounds efficiently.

Material Science

The compound can be employed in developing advanced materials, such as polymers and coatings, contributing to innovations in adhesive technologies.

Biochemical Applications

It aids in designing enzyme inhibitors crucial for drug discovery and understanding metabolic pathways. The compound's interaction with enzymes can provide insights into therapeutic targets for various diseases.

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism
A42717Sigma-1 Antagonism
DU145Not specifiedSigma-1 Antagonism

These findings suggest its potential use in oncology, particularly against non-small cell lung cancer and prostate cancer.

Case Study 1: Inhibition of Tumor Cell Proliferation

A study focusing on A427 cells showed that treatment with this compound significantly reduced cell confluency over five days compared to control groups. This underscores its potential as a therapeutic agent in cancer treatment.

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship revealed that modifications to the piperidine ring could enhance biological activity. Variations in substituents on the phenyl group led to different binding affinities at the sigma-1 receptor, indicating pathways for further optimization in drug design.

Mechanism of Action

The mechanism of action of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Modifications at the 2-Position

  • Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate (CAS: 145100-54-5) Molecular Formula: C₁₆H₁₉NO₃ Key Differences: Replaces the phenyl group with a propyl chain at the 2-position and incorporates a partially saturated dihydropyridine ring (3,4-dihydro). Applications: Used in studies exploring conformational flexibility and metabolic stability due to its reduced ring rigidity.
  • Benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate (CAS: 2408761-20-4) Molecular Formula: C₂₂H₂₁NO₅ Key Differences: Features a 4-methoxycarbonylphenyl substituent at the 2-position, introducing additional polarity and a chiral center (2S). The methoxycarbonyl group may improve solubility in polar solvents and influence binding specificity in enzymatic assays .

Modifications at the 4-Position

  • Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 80221-26-7) Molecular Formula: C₁₈H₂₃NO₅ Key Differences: Replaces the 4-oxo group with an ethoxycarbonylmethyl side chain, increasing molecular flexibility. This modification could alter pharmacokinetic profiles, such as metabolic clearance rates .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight Key Properties/Notes
Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate 335266-05-2 C₁₉H₁₉NO₃ Phenyl (2), Oxo (4) 309.36 High aromaticity; lab use
Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1-carboxylate 145100-54-5 C₁₆H₁₉NO₃ Propyl (2), Dihydropyridine 273.33 Redox-active; flexible ring
Benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate 2408761-20-4 C₂₂H₂₁NO₅ 4-Methoxycarbonylphenyl (2) 379.41 Chiral; polar substituent
Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate 80221-26-7 C₁₈H₂₃NO₅ Ethoxy-oxoethyl (4) 333.38 Flexible side chain

Biological Activity

Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a σ1 receptor ligand. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine core, which is a common scaffold in many bioactive compounds. The presence of the benzyl and phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

The compound has been characterized as a moderate σ1 receptor ligand. The σ1 receptor plays a crucial role in various cellular processes, including cell proliferation and apoptosis. Research indicates that compounds targeting this receptor can have therapeutic implications in cancer treatment.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, studies on the A427 non-small cell lung cancer cell line revealed that this compound inhibited cell proliferation with an IC50 value of approximately 17 µM. This activity was comparable to that of haloperidol, a known σ1 antagonist, suggesting that this compound may act through similar pathways as σ1 antagonists .

Further investigations into the DU145 prostate cancer cell line showed similar inhibition patterns, reinforcing the notion that this compound's mechanism involves σ1 receptor modulation .

Cell LineIC50 (µM)Mechanism
A42717σ1 Antagonism
DU145Not specifiedσ1 Antagonism

Comparative Studies

A comparative analysis with other ligands indicated that this compound has a distinct profile in terms of selectivity and potency against different cancer types. For example, when tested alongside other piperidine derivatives, it showed notable efficacy against breast and ovarian cancer cells with IC50 values ranging from 19.9 to 75.3 µM .

Case Studies

Case Study 1: Inhibition of Tumor Cell Proliferation

A study focusing on the effects of this compound on A427 cells utilized live-cell imaging to monitor growth inhibition over time. The results indicated that after five days of treatment, cell confluency was significantly reduced compared to control groups. This finding underscores the potential of this compound as a therapeutic agent in oncology .

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship revealed that modifications to the piperidine ring could enhance biological activity. For instance, variations in substituents on the phenyl group led to different binding affinities at the σ1 receptor, suggesting avenues for further optimization in drug design .

Q & A

Q. What are the standard synthetic routes for Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, and what critical parameters influence yield?

The synthesis typically involves reacting 4-oxo-2-phenylpiperidine with benzyl chloroformate under basic conditions. Triethylamine is used to neutralize HCl generated during the reaction, which is carried out in dichloromethane. Key parameters include:

  • Reagent stoichiometry : A 1:1 molar ratio of 4-oxo-2-phenylpiperidine to benzyl chloroformate minimizes side reactions.
  • Temperature : Room temperature (20–25°C) prevents decomposition of the reactive intermediates.
  • Purification : Column chromatography or recrystallization is essential to isolate the pure product, with yields typically ranging from 65% to 80% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 7.40–7.24 (multiplet, aromatic protons), δ 4.50–4.30 (benzyl CH₂), and δ 3.70–3.50 (piperidine ring protons) confirm structural motifs.
  • ¹³C NMR : Signals at ~170 ppm (carbonyl group) and 130–140 ppm (aromatic carbons) are critical .
    • IR Spectroscopy : A strong absorption band near 1720 cm⁻¹ indicates the presence of the ester carbonyl group .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies in biological activity (e.g., IC₅₀ values ranging from 19.9 to 75.3 µM in anticancer assays) may arise from:

  • Cell line variability : Differences in membrane permeability or metabolic activity across cell models.
  • Assay conditions : Variations in incubation time, serum content, or solvent (e.g., DMSO concentration).
  • Solution stability : Hydrolysis of the ester group under physiological conditions can alter bioactivity. Mitigation strategies include standardizing assay protocols and conducting stability studies in relevant buffers .

Q. What strategies are recommended for optimizing nucleophilic substitution reactions at the benzyl position to minimize side products?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity.
  • Catalysis : Use of mild Lewis acids (e.g., ZnCl₂) accelerates substitution while preserving the piperidine ring’s integrity.
  • Temperature Control : Reactions performed at 0–5°C reduce competing elimination pathways. Monitoring reaction progress via TLC or LC-MS ensures timely quenching to prevent over-reaction .

Q. How can X-ray crystallography and SHELX software improve structural elucidation of derivatives?

  • Crystallization : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.
  • SHELX Workflow :

SHELXD : Resolve phase problems using dual-space algorithms.

SHELXL : Refine structures with high-resolution data (≤1.0 Å), incorporating anisotropic displacement parameters.

Validation : Use PLATON to check for missed symmetry or disorder.
This approach is critical for confirming stereochemistry and hydrogen-bonding networks in complex derivatives .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using the compound’s 3D structure (PubChem CID: 142764-70-3).
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QM/MM Calculations : Evaluate electronic interactions at active sites, such as charge transfer between the carbonyl group and catalytic residues .

Methodological Considerations Table

AspectRecommendationReference
Synthesis Yield Use a 10% excess of benzyl chloroformate to drive reaction completion.
Crystallography Employ SHELXL refinement with TWIN/BASF commands for twinned crystals.
Toxicity Screening Prioritize Ames tests and zebrafish embryo models for preliminary assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.